B1579849 L-VALINE (2,3-D2)

L-VALINE (2,3-D2)

Cat. No.: B1579849
M. Wt: 119.16
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine (2,3-d2) is a stable isotope-labeled form of the essential branched-chain amino acid L-Valine (CAS 72-18-4), where two hydrogen atoms at the 2 and 3 positions are replaced by deuterium . With a molecular formula of C5D2H9NO2 and a molecular weight of 119.16 g/mol, this compound is an invaluable tool in research requiring precise tracking and quantification . As an essential amino acid, L-Valine serves as a critical building block in protein biosynthesis and is known for its role in regulating protein and energy metabolism . The deuterium labeling makes this specific compound particularly useful for Mass Spectrometry (MS)-based proteomic and metabolomic studies, where it acts as an internal standard for the accurate measurement of valine and valine-containing peptides in complex biological samples. Its applications extend to research on metabolic disorders, such as Maple Syrup Urine Disease, which involves the faulty catabolism of branched-chain amino acids . Furthermore, it is used in investigations of metabolic engineering in microorganisms like Corynebacterium glutamicum for the enhanced biosynthesis of L-Valine itself . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

119.16

Purity

98%

Origin of Product

United States

Synthetic Methodologies for L Valine 2,3 D2

Chemical Synthesis Routes for Regioselective Deuteration

Chemical synthesis provides versatile pathways to introduce deuterium (B1214612) into specific positions of the valine molecule. These methods often involve multi-step processes starting from carefully selected precursors and utilizing specific reagents and catalysts to achieve regioselective deuteration.

A fundamental approach in chemical synthesis involves the use of deuterated precursors or building blocks. nih.gov This strategy ensures the incorporation of deuterium at the desired positions from the outset of the synthetic sequence.

One such method involves the derivatization of valine, followed by a reaction that facilitates hydrogen-deuterium exchange. For instance, a valine derivative, such as N-phthaloyl-β-bromovaline methyl ester, can be synthesized. adelaide.edu.au Subsequent treatment of this brominated precursor with a deuteride (B1239839) source, like tri-n-butylstannyl deuteride, can lead to the replacement of the bromine atom and adjacent protons with deuterium, although this specific route aims for broader modifications. adelaide.edu.au

Another strategy is to start with a simple, commercially available deuterated building block and construct the amino acid skeleton around it. Methods for the site-selective synthesis of deuterated amino acids often rely on the de novo synthesis from such deuterated precursors. nih.govwisc.edu For example, a synthesis could commence from a deuterated isobutyraldehyde (B47883) derivative, which is then elaborated through reactions like the Strecker synthesis or similar amination and hydrolysis steps to yield the final deuterated valine. bloomtechz.com

Maintaining the natural L-configuration of valine during deuteration is critical. Stereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms at the chiral centers.

One innovative method achieves enantioretentive deuteration without external chiral sources. By converting a proline derivative into an N-acyl-N,O-acetal, it's possible to create a conformational bias. When this substrate is treated with a base like sodium ethoxide in deuterated ethanol (B145695) (EtOD), deuterium is incorporated at the α-position while retaining the original stereochemistry. acs.org This principle has been extended to other amino acid derivatives, including valine, yielding the deuterated product with high enantiomeric excess (93% ee). acs.org

Catalytic methods using chiral transition metal complexes are also prominent. For example, chiral guanidine (B92328) bases can act as catalysts in a biphasic system to racemize an amino acid, and when conducted in D₂O, this can lead to deuteration. scholaris.ca By carefully selecting the catalyst configuration, it is possible to achieve an enantiomeric excess of the desired deuterated amino acid. scholaris.ca Similarly, ruthenium-on-carbon (Ru/C) has been used for regioselective catalytic deuterium labeling at the α-position of amino acids. rsc.org

The efficiency and selectivity of deuteration reactions are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of catalyst, solvent, temperature, and deuterium source.

For instance, in the deuteration of α-amino esters using 2-hydroxynicotinaldehyde (B1277654) as a catalyst, it was found that steric hindrance in branched-chain amino acids like valine methyl ester (Val-OMe) prevented successful deuteration under standard conditions. acs.org However, by increasing the catalyst loading and reaction temperature, deuteration could be achieved, highlighting the importance of optimizing these parameters to overcome substrate limitations. acs.org

The choice of deuterium source is also crucial. While D₂O is a common and inexpensive source, other reagents like deuterium gas (D₂) or deuterated solvents (e.g., EtOD) are used depending on the reaction mechanism. acs.orgrsc.org In palladium-catalyzed C-H deuteration, d4-acetic acid can serve as the deuterium source. snnu.edu.cn The selection of the base and additives, such as a phase-transfer catalyst, can also significantly influence the yield and degree of deuteration. acs.org

Advanced Spectroscopic Characterization of L Valine 2,3 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules at an atomic level. The introduction of deuterium (B1214612) in L-valine offers unique advantages for various NMR applications.

Application of 2H NMR for Conformational Analysis and Molecular Mobility

Deuterium (²H) NMR spectroscopy serves as a powerful method for probing the conformational landscape and molecular mobility of L-VALINE (2,3-D2). In the solid state, the quadrupolar interaction of the deuterium nucleus is a sensitive reporter of the orientation and dynamics of C-D bonds. By analyzing the quadrupolar splittings in the ²H NMR spectra of specifically deuterated molecules, detailed information about the alignment and motion of molecular segments can be obtained. nih.gov For instance, studies on deuterated amino acids have demonstrated the ability of ²H MAS NMR to distinguish between different stereoisomers and to identify conformational disorder. researchgate.net

Variable-temperature ²H MAS NMR experiments on deuterated valine complexes have revealed the dynamic nature of conformational disorders. researchgate.net The analysis of motional averaging of the deuterium electric field gradient (EFG) tensor provides insights into the rates and amplitudes of molecular motions, such as the rotation of the valine side chain. This information is crucial for understanding how the local environment within a protein or crystal lattice influences the conformational preferences and flexibility of the valine residue.

Integration of 1H, 13C, and 15N NMR with 2H Labeling for Resonance Assignments

The assignment of NMR resonances is a critical first step in any detailed structural or dynamic study. The incorporation of L-VALINE (2,3-D2) into proteins significantly simplifies complex ¹H, ¹³C, and ¹⁵N NMR spectra, aiding in resonance assignment. escholarship.orgutoronto.ca Deuteration reduces the density of protons, thereby minimizing strong ¹H-¹H homonuclear dipolar interactions that lead to line broadening, especially in larger molecules. escholarship.org

Triple-resonance NMR experiments, which correlate the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, are the standard for backbone and side-chain assignments in proteins. nih.gov The presence of deuterium at the Cα and Cβ positions of valine helps to resolve spectral overlap and provides unambiguous starting points for sequential assignment strategies. nih.gov Techniques like HMCM[CG]CBCA and HMCM(CGCBCA)CO are employed with selectively labeled samples to connect the methyl resonances to the backbone Cα and Cβ carbons, which have unique chemical shifts for leucine (B10760876) and valine. nih.gov This integration of multi-dimensional, multi-nuclear NMR with specific deuterium labeling is indispensable for tackling the complexities of protein spectra.

Methyl-TROSY Effect in Large Biomolecular Systems Incorporating L-Valine (2,3-D2)

For the study of large proteins and biomolecular complexes (often >100 kDa), solution-state NMR faces significant challenges due to rapid signal decay (transverse relaxation). nih.govbiorxiv.org The methyl-transverse relaxation-optimized spectroscopy (TROSY) effect is a revolutionary technique that overcomes this limitation by reducing relaxation rates, leading to significantly sharper and more intense NMR signals for methyl groups. nih.govethz.chethz.ch

The strategic incorporation of ¹³CH₃ groups into a highly deuterated protein background, often including L-VALINE (2,3-D2), is key to the success of methyl-TROSY experiments. ethz.ch The deuteration at the C2 and C3 positions of valine, while retaining protonated methyl groups, minimizes dipolar relaxation pathways, thereby enhancing the TROSY effect. utoronto.ca This approach has enabled the detailed investigation of structure, dynamics, and interactions in megadalton-sized complexes, providing atomic-level insights that were previously inaccessible by solution NMR. ethz.ch The enhanced sensitivity and resolution offered by methyl-TROSY have made it a vital tool for studying the function of large biological macromolecules. ethz.ch

Deuterium Isotope Effects on Chemical Shifts and Coupling Constants

The substitution of a proton with a deuteron (B1233211) can induce small but measurable changes in NMR parameters, known as isotope effects. These effects on chemical shifts and coupling constants provide subtle but valuable structural and electronic information. researchgate.net Deuterium isotope effects on ¹³C chemical shifts have been used to study proton transfer equilibria and hydrogen bonding in various molecular systems, including derivatives of amino acids like L-valine. nih.govmdpi.commdpi.com

The replacement of hydrogen with deuterium typically results in an upfield shift (increased shielding) of the directly attached carbon and, to a lesser extent, of neighboring nuclei. researchgate.net For L-VALINE (2,3-D2), the deuterium at the C2 and C3 positions will primarily affect the chemical shifts of C2, C3, and adjacent carbons. The magnitude of this isotope shift can be correlated with vibrational energy levels and average bond lengths. researchgate.net Similarly, scalar coupling constants (J-couplings) between nuclei can be altered by the presence of a nearby deuteron, providing further constraints for conformational analysis. acs.orgnih.gov These subtle isotope effects, when carefully measured and interpreted, offer a fine-tuned probe of molecular structure and environment.

Mass Spectrometry (MS) for Isotope Tracing and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about molecular weight, elemental composition, and structure. When combined with isotopic labeling, such as in L-VALINE (2,3-D2), MS becomes a powerful tool for tracing metabolic pathways and elucidating fragmentation mechanisms.

Elucidation of Fragmentation Pathways of Deuterated Valine Molecules

Understanding the fragmentation pathways of molecules in a mass spectrometer is crucial for structural elucidation. The presence of deuterium in L-VALINE (2,3-D2) provides a clear signature for tracking the fate of specific parts of the molecule upon ionization and subsequent fragmentation. osti.govresearchgate.net When a molecule like L-valine is ionized, it can break apart in predictable ways, and the masses of the resulting fragment ions are indicative of their composition. wiley-vch.delibretexts.orgusp.br

By comparing the mass spectrum of normal L-valine with that of L-VALINE (2,3-D2), the fragments containing the C2 and C3 positions can be readily identified by their increased mass. For example, the characteristic loss of the carboxyl group (COOH) from the parent ion would result in a fragment ion that is two mass units heavier in the deuterated compound. researchgate.netresearchgate.net This allows for the confident assignment of fragmentation pathways and provides a more detailed picture of the gas-phase ion chemistry of valine. Such studies are fundamental for the analytical identification of amino acids and for understanding their behavior in more complex systems like peptides and proteins. thermofisher.comupenn.edu

Quantitative Analysis of L-Valine (2,3-D2) and its Metabolites via LC-MS/MS and GC-MS

The quantification of L-Valine (2,3-D2) and its associated metabolites is frequently accomplished using the highly sensitive and specific techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods often employ an isotope dilution strategy, where a stable isotope-labeled version of the analyte, such as L-Valine-d8, serves as an ideal internal standard for the quantification of L-valine. caymanchem.comnih.gov This approach corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. nih.gov

In GC-MS analysis, derivatization is a critical step to increase the volatility and thermal stability of amino acids. A common method involves derivatization with propyl chloroformate. nih.gov For instance, a fast-GC/MS method has been developed for the quantitative analysis of amino acids in whole blood, utilizing ²H₈-Val as an internal standard. nih.gov This method demonstrated good linearity and achieved a detection limit of 24.2 μmol/l for valine. nih.gov Another approach uses pentafluorophenyl isothiocyanate to create a pentafluorophenylthiohydantoin (PFPTH) derivative, which can then be analyzed by GC-MS-MS. calis.edu.cn

LC-MS/MS methods offer the advantage of analyzing underivatized amino acids directly from biological matrices like plasma or urine, simplifying sample preparation. restek.comlcms.czresearchgate.net These methods provide excellent chromatographic resolution and quantitative results in short run times. restek.com For example, a 13-minute direct LC-MS/MS analysis for 45 amino acids in plasma has been developed, showcasing good accuracy, precision, and linearity. restek.com To handle the wide range of concentrations of different amino acids in biological samples, strategies like stepwise-dilution may be employed before LC-MS/MS analysis. koreascience.kr The use of mixed-mode chromatography, combining cation exchange and hydrophilic interaction liquid chromatography, can further enhance the separation of underivatized amino acids within a short analysis time. koreascience.kr

Deuterated amino acid mixtures, containing compounds like L-Valine-d8, are commercially available and formulated for use as concentration standards in high-throughput LC/MS or GC-MS metabolomic analyses. sigmaaldrich.com

Table 1: GC-MS Method Parameters for Valine Quantification
ParameterDetailsSource
Internal Standard²H₈-Valine nih.gov
Derivatization AgentPropyl chloroformate nih.gov
Analysis Time~26 minutes per sample nih.gov
Linearity Range (Valine)0.0 to 1666.7 μmol/l nih.gov
Method Detection Limit (Valine)24.2 μmol/l nih.gov
Table 2: LC-MS/MS Method Parameters for Amino Acid Quantification
ParameterDetailsSource
Analysis TypeDirect, without derivatization restek.com
ChromatographyMixed-mode (CEX/HILIC) or Reversed-phase restek.comkoreascience.kr
Run TimeAs fast as 10-13 minutes restek.comkoreascience.kr
QuantificationMultiple Reaction Monitoring (MRM) mode lcms.czkoreascience.kr
Sample MatrixPlasma, Serum, Urine restek.comlcms.czkoreascience.kr

Collision-Induced Dissociation (CID) Spectroscopy of Deuterated Valine Clusters

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions, providing structural information. In the context of deuterated valine, CID experiments on valine cluster cations (M_n H^+) reveal specific dissociation dynamics. nih.gov

When small valine cluster cations are subjected to CID with an inert gas like argon, they exhibit distinct fragmentation patterns. nih.gov For the protonated valine dimer (Val₂H⁺), the primary fragmentation pathway at low collision energies is the neutral loss of a monomer unit, resulting in the formation of a protonated monomer (MH⁺). nih.gov At higher collision energies, a fragment corresponding to the loss of a carboxylic acid group ([M–COOH]⁺, m/z = 72) becomes dominant. nih.gov

The formation of protonated cluster ions (M_n H^+) is a key feature in the mass spectra of amino acid clusters. nih.gov Studies show that valine cluster cations (M_n^+) can dissociate to form both M_(n-1) H^+ and [M_n–COOH]^+ ions. As the internal energy of the cluster increases, the formation of the M_(n-1) H^+ ion becomes the more dominant pathway. nih.gov These M_(n-1) H^+ ions then predominantly fragment by losing a monomer, which explains the high abundance of protonated clusters observed in mass spectra. nih.gov

High-energy CID, where ions are accelerated to keV energies, can produce a richer fragmentation spectrum, including low-mass immonium ions and fragments from side-chain cleavages. thermofisher.com For valine, which has a branched side chain, cleavage between the α- and β-carbon atoms results in the formation of v-type fragment ions. thermofisher.com The specific deuteration in L-Valine (2,3-D2) would lead to predictable mass shifts in these fragment ions, allowing for detailed investigation of fragmentation mechanisms. For instance, the [M-COOH]⁺ fragment would have a higher mass-to-charge ratio compared to its unlabeled counterpart, confirming the retention of the deuterated core during this fragmentation.

Table 3: Major Fragmentation Pathways of Protonated Valine Dimers (Val₂H⁺) in CID
Collision EnergyDominant Fragmentation ChannelResulting IonSource
LowMonomer lossMH⁺ (Protonated Valine) nih.gov
HighLoss of carboxylic acid group[M–COOH]⁺ (m/z = 72 for unlabeled) nih.gov

Complementary Spectroscopic Techniques in Deuterated Amino Acid Research

While mass spectrometry is a cornerstone for the analysis of deuterated compounds, several other spectroscopic techniques provide complementary and crucial information in the study of deuterated amino acids like L-Valine (2,3-D2).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise location and extent of deuterium incorporation. nmr-bio.comnih.gov

Deuterium (²H) NMR: This technique directly observes the deuterium nucleus, providing clear signals for the deuterated positions within the molecule. chempep.com It is essential for confirming the site-selectivity of deuteration reactions. nih.gov

Proton (¹H) NMR: The absence or reduced intensity of signals in the proton spectrum at specific chemical shifts corresponding to the 2- and 3-positions of valine would confirm successful deuteration. pnas.org

Multidimensional NMR: Advanced techniques like HSQC and HMQC are used for detailed structural analysis of proteins and peptides incorporating deuterated amino acids. chempep.com

Deuterium MR Spectroscopy (DMRS) is an emerging in vivo technique that uses deuterated compounds to study metabolism in real-time. osf.ioresearchgate.net Similar to PET, DMRS can track the metabolic fate of tracers, such as deuterated amino acids, in biological systems, including assessing amino acid accumulation in tumors. osf.ioresearchgate.net

Vibrational Spectroscopy provides insights into the molecular bonding and structure, which are subtly altered by the increased mass of deuterium.

Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium results in a noticeable shift in the vibrational frequencies of the C-D bond compared to the C-H bond, which can be detected by IR spectroscopy. chempep.compnas.org

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy also detects these isotope-induced shifts in vibrational frequencies, offering additional structural information. chempep.com

Neutron Scattering is another technique where deuteration is highly advantageous. The significant difference in the neutron scattering lengths of hydrogen and deuterium enhances the contrast in structural studies of proteins and other biological macromolecules, allowing for detailed analysis of their structure and dynamics. chempep.com

Table 4: Overview of Complementary Spectroscopic Techniques
TechniquePrimary Application for L-Valine (2,3-D2)Key Information ProvidedSource
NMR Spectroscopy (²H, ¹H)Verification of deuteration site and purityPrecise location and level of isotope incorporation nmr-bio.comnih.govchempep.com
Deuterium MR Spectroscopy (DMRS)In vivo metabolic studiesTracking metabolic pathways and accumulation osf.ioresearchgate.net
Infrared (IR) SpectroscopyStructural analysisDetection of isotope-induced shifts in bond vibrations chempep.compnas.org
Raman SpectroscopyStructural analysisComplementary vibrational frequency data chempep.com
Neutron ScatteringMacromolecular structure studiesEnhanced contrast for structural determination chempep.com

Applications of L Valine 2,3 D2 in Metabolic and Biochemical Pathway Research

Metabolic Flux Analysis (MFA) Using Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a key experimental technique for quantifying the rates of metabolic reactions within a biological system. wikipedia.org By introducing stable isotope-labeled substrates, such as L-Valine (2,3-D2), into a cell culture or organism and measuring the distribution of the isotope in downstream metabolites, researchers can map the flow of atoms through the metabolic network. nih.govnih.gov

Deuterium (B1214612) (²H)-Metabolic Flux Analysis is a specialized application of MFA that utilizes deuterium-labeled tracers to probe metabolic pathways. nih.gov The core principle involves introducing a substrate containing deuterium, like L-Valine (2,3-D2), and tracking its incorporation into various metabolites. The labeling patterns are then quantified using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. biosynsis.com

The methodology for ²H-MFA typically follows these steps:

Tracer Selection: A specific deuterated substrate is chosen based on the metabolic pathway of interest. L-Valine (2,3-D2) is ideal for studying branched-chain amino acid metabolism.

Labeling Experiment: The biological system (e.g., cells, tissues) is cultured in a medium containing the deuterated tracer until a metabolic and isotopic steady state is reached. nih.gov

Metabolite Extraction: Intracellular and extracellular metabolites are harvested from the system.

Analytical Measurement: The isotopic enrichment and distribution in the target metabolites are measured. High-resolution mass spectrometry is often used to resolve the different mass isotopomers. nih.gov

Computational Modeling: The experimental labeling data is integrated into a stoichiometric model of the metabolic network. nih.gov By comparing the measured isotope patterns with model-predicted patterns, intracellular fluxes can be estimated through an iterative optimization process. biosynsis.com

This approach provides valuable quantitative insights into the flow of energy, carbon, and electrons within the cell. biosynsis.com

L-Valine (2,3-D2) is an invaluable tracer for studying the biosynthesis and catabolism of branched-chain amino acids (BCAAs), which include valine, leucine (B10760876), and isoleucine. nih.gov These essential amino acids are vital for protein synthesis and energy homeostasis. nih.gov Model organisms such as Escherichia coli and Corynebacterium glutamicum are frequently used in these studies due to their well-characterized metabolic networks and importance in industrial amino acid production. nih.gov

In biosynthesis, the carbon backbone of valine is derived from pyruvate (B1213749). By supplying L-Valine (2,3-D2) and tracking the deuterium label, researchers can quantify the flux through the biosynthetic pathway and identify potential bottlenecks.

In catabolism, BCAAs undergo a series of enzymatic reactions, starting with transamination followed by oxidative decarboxylation. youtube.comyoutube.com L-Valine (2,3-D2) allows for precise tracking of the valine molecule as it is broken down. For instance, the catabolism of valine ultimately yields succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. nih.gov Tracing the ²H label from L-Valine (2,3-D2) into TCA cycle intermediates provides a direct measure of the contribution of valine catabolism to central carbon metabolism.

Table 1: Key Enzymes in L-Valine Catabolism

EnzymeReactionIntermediate Product
Branched-chain aminotransferase (BCAT)Reversible transamination of L-valine to its corresponding α-keto acid. nih.govα-Ketoisovalerate
Branched-chain α-keto acid dehydrogenase (BCKDH) complexIrreversible oxidative decarboxylation of α-ketoisovalerate. nih.govyoutube.comIsobutyryl-CoA
Isobutyryl-CoA dehydrogenaseDehydrogenationMethacrylyl-CoA
Enoyl-CoA hydrataseHydration3-Hydroxyisobutyryl-CoA
3-Hydroxyisobutyryl-CoA hydrolaseHydrolysis3-Hydroxyisobutyrate (3-HIB) nih.gov
3-Hydroxyisobutyrate dehydrogenaseDehydrogenationMethylmalonate-semialdehyde
Methylmalonyl-semialdehyde dehydrogenaseDehydrogenationPropionyl-CoA
Propionyl-CoA carboxylaseCarboxylationMethylmalonyl-CoA
Methylmalonyl-CoA mutaseIsomerizationSuccinyl-CoA

While L-Valine (2,3-D2) directly traces the hydrogen atoms, its application can be significantly enhanced by using it in combination with other stable isotope tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine. nih.gov This multi-isotope approach allows for the simultaneous tracing of carbon, nitrogen, and hydrogen pathways, providing a more holistic view of cellular metabolism. rsc.orgembopress.org

For example, in a study of amino acid metabolism, cells could be cultured with ¹³C-glucose, ¹⁵N-glutamine, and L-Valine (2,3-D2).

¹³C labeling would reveal the flow of carbon from glucose into the carbon skeletons of amino acids and other metabolites.

¹⁵N labeling would trace the path of nitrogen from glutamine through transamination reactions, essential for amino acid synthesis. nih.gov

²H labeling from L-Valine (2,3-D2) would specifically track the fate of valine's backbone and its contribution to other metabolic pools.

This combined approach enables researchers to dissect the complex interplay between different metabolic pathways, such as the links between glycolysis, the TCA cycle, and amino acid metabolism. nih.gov The resulting multivariate mass isotopomer distributions are analyzed to resolve fluxes with greater accuracy and detail than is possible with a single tracer. rsc.org

Investigating Enzymatic Reaction Mechanisms and Kinetics

The substitution of hydrogen with deuterium can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This makes L-Valine (2,3-D2) a sensitive probe for studying the mechanisms and kinetics of enzymes that process valine.

The Deuterium Kinetic Isotope Effect (DKIE) is the ratio of the rate of a reaction with a protiated (¹H) substrate to the rate with a deuterated (²H) substrate. A significant primary DKIE (typically >2) is observed when a C-H bond is broken in the rate-determining step of the reaction. nih.govnih.gov This is because the C-D bond is stronger and requires more energy to break than a C-H bond.

By comparing the reaction rates of an enzyme with L-valine versus L-Valine (2,3-D2), researchers can determine if the cleavage of a C-H bond at the C-2 or C-3 position is a rate-limiting part of the catalytic mechanism. nih.gov

A large DKIE suggests that hydrogen abstraction at that position is a key, slow step in the reaction.

A DKIE close to 1 indicates that C-H bond breaking is not rate-limiting.

This method is particularly useful for studying oxidoreductases and lyases involved in amino acid catabolism. The magnitude of the DKIE can provide evidence for specific mechanistic steps and transition state structures. icm.edu.pl

Table 2: Interpretation of Deuterium Kinetic Isotope Effects (DKIEs)

DKIE Value (kH/kD)Interpretation
~1C-H bond cleavage is not involved in the rate-determining step.
1 - 2Secondary KIE; indicates a change in hybridization at the carbon center (e.g., sp² to sp³) in the transition state. mdpi.com
2 - 10Primary KIE; indicates that C-H bond cleavage is part of the rate-determining step. nih.govnih.gov
> 10Suggests quantum tunneling of the hydrogen atom.

Enzymes are highly specific catalysts, often distinguishing between substrates with subtle structural differences, including stereochemistry. L-Valine (2,3-D2) can be used to probe the stereochemical specificity of an enzyme's active site. wisc.edu

For example, if an enzyme-catalyzed reaction involves the removal of a specific hydrogen atom from either the C-2 or C-3 position, the use of a stereospecifically deuterated valine isomer can reveal which hydrogen is targeted. By analyzing the reaction products or observing a DKIE, researchers can deduce the precise orientation of the substrate within the enzyme's active site. wisc.edu This information is critical for understanding the molecular basis of substrate recognition and catalysis.

Furthermore, site-directed mutagenesis can be combined with these studies. By altering specific amino acid residues in the enzyme's active site and then testing the activity with L-Valine (2,3-D2), scientists can identify the key residues responsible for substrate binding and orientation. nih.govresearchgate.net

Studies on Aminoacyl-tRNA Synthetase Discrimination Mechanisms

Aminoacyl-tRNA synthetases are enzymes critical to the fidelity of protein synthesis, ensuring that the correct amino acid is attached to its corresponding transfer RNA (tRNA). Valyl-tRNA synthetase (ValRS) is tasked with specifically recognizing L-valine and charging it to tRNA^(Val). This enzyme demonstrates a remarkable ability to discriminate against structurally similar amino acids, such as the isosteric L-threonine and the larger L-isoleucine. This high fidelity is achieved through a "double-sieve" mechanism. nih.gov

The first sieve occurs at the aminoacylation site (the synthetic site), which sterically excludes amino acids larger than valine, like isoleucine. The second sieve is an editing or proofreading site that hydrolyzes incorrectly charged amino acids that are smaller or isosteric to valine, such as threonine, from tRNA^(Val). nih.gov

While detailed structural and kinetic studies have largely defined this mechanism, the use of specifically labeled substrates like L-VALINE (2,3-D2) offers potential for more nuanced investigations. The deuterium labels at the C-2 and C-3 positions can be utilized in several advanced analytical methods:

Kinetic Isotope Effect (KIE) Studies: Researchers can use L-VALINE (2,3-D2) to measure secondary KIEs. Since the C-H bonds at the 2 and 3 positions are not broken during the aminoacylation reaction, any observed isotope effect would be secondary. This can provide subtle information about changes in hybridization or the steric environment of the valine backbone within the enzyme's active site during the binding and activation steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium is NMR-active, although it is typically observed with different methods than proton NMR. Studies could potentially use ²H NMR to probe the mobility and environment of L-VALINE (2,3-D2) when bound to the synthetic or editing sites of ValRS, offering insights into the conformational dynamics of substrate recognition and discrimination.

While direct published studies extensively using L-VALINE (2,3-D2) for this specific purpose are not widespread, its application is based on established principles of using isotopic labels to probe enzyme mechanisms.

Proteomics and Protein Turnover Studies

The use of stable, non-radioactive isotope-labeled compounds has revolutionized the study of protein dynamics. L-VALINE (2,3-D2) serves as an ideal tracer in this domain, enabling precise quantification of the proteome and the measurement of protein synthesis and degradation rates.

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the accurate, relative quantification of thousands of proteins simultaneously. nih.govyale.eduwikipedia.org The core principle involves metabolically incorporating "heavy" isotopically labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" control population grown with normal amino acids. wikipedia.org

While 13C- or 15N-labeled arginine and lysine are the most common choices for SILAC, other essential amino acids like valine can be used, particularly deuterated forms. In this approach, one population of cells is cultured in a medium where standard L-valine is replaced with L-VALINE (2,3-D2). After several cell divisions, this heavy valine is fully incorporated into all newly synthesized proteins. nih.gov

The two cell populations (e.g., control vs. treated) are then combined, the proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by LC-MS/MS. A peptide containing valine from the control "light" sample will appear in the mass spectrum at a specific mass-to-charge (m/z) ratio. The corresponding peptide from the "heavy" sample, containing L-VALINE (2,3-D2), will appear as a distinct peak at a slightly higher m/z. The mass difference is precisely known (+2 Da for each incorporated L-VALINE (2,3-D2) molecule). The relative abundance of a specific protein between the two samples is determined by the ratio of the intensities of the heavy and light peptide peaks.

Table 1: Example of SILAC Data for a Valine-Containing Peptide

This table illustrates the expected mass spectrometry data for a hypothetical peptide (V-G-I-T-E-K) when using L-VALINE (2,3-D2) for SILAC.

Peptide StateAmino Acid SequenceIsotopic LabelMonoisotopic Mass (Da)Relative Intensity Ratio (Heavy/Light)
LightV-G-I-T-E-KNone660.38-
Heavy(Val+2)-G-I-T-E-KL-VALINE (2,3-D2)662.392.5

In this hypothetical example, the 2.5-fold higher intensity of the heavy peptide indicates that the protein is 2.5 times more abundant in the experimental condition compared to the control.

Measurement of Protein Synthesis and Degradation Rates in Dynamic Systems

Beyond static quantification, L-VALINE (2,3-D2) is highly effective for measuring the rates of protein synthesis and degradation, collectively known as protein turnover. These dynamic studies are often performed in vivo by introducing the labeled amino acid into the diet of an organism. liverpool.ac.uk

In a typical experiment, an animal model is fed a diet containing L-VALINE (2,3-D2) for a specific period. This creates a precursor pool of labeled valine that is available for new protein synthesis. Tissues are collected at various time points, and the proteins are analyzed by mass spectrometry. liverpool.ac.uk The rate of protein synthesis is determined by measuring the rate of incorporation of the "heavy" L-VALINE (2,3-D2) into specific proteins. liverpool.ac.uk

The analysis focuses on valine-containing peptides. As new proteins are synthesized, the proportion of peptides containing the heavy isotope increases over time. By plotting the fraction of labeled peptide versus time, a fractional synthesis rate (FSR) can be calculated for individual proteins.

One key advantage of using valine is that it is an essential amino acid, meaning the organism cannot produce it, so the labeled precursor pool is not diluted by endogenous synthesis. Furthermore, by analyzing peptides that contain two or more valine residues, researchers can more accurately determine the enrichment of the true precursor pool (aminoacyl-tRNA), which is crucial for precise kinetic calculations. liverpool.ac.uk

Table 2: Research Findings on In Vivo Protein Turnover Using Deuterated Valine

This table summarizes representative findings from studies measuring protein turnover rates in different mouse tissues after administration of a diet containing deuterated valine. liverpool.ac.uk The turnover rate is often expressed as a half-life (t½), indicating the time it takes for 50% of the protein to be replaced.

TissueProtein ExampleFunctionMeasured Half-life (Days)
LiverSerum Albumin PrecursorOsmotic pressure, transport2.1
LiverArginase-1Urea cycle4.3
HeartMyosin-7Muscle contraction5.7
Skeletal MuscleCreatine Kinase M-typeEnergy homeostasis8.9
KidneyMajor Urinary Protein (MUP)Pheromone binding1.5

Data are illustrative and compiled from findings in published research demonstrating the differential turnover rates across tissues and protein types. liverpool.ac.uk

These dynamic measurements are vital for understanding how organisms adapt to physiological changes, disease states, or therapeutic interventions, providing a deeper insight into cellular homeostasis than static proteomic snapshots alone.

Computational and Theoretical Investigations of L Valine 2,3 D2

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules at the atomic level. acs.orgacs.org These methods are crucial for understanding how isotopic substitution affects the fundamental characteristics of L-valine.

Prediction of Molecular Geometry and Conformational Landscapes of L-Valine (2,3-D2)

The three-dimensional structure and conformational flexibility of amino acids are fundamental to their biological function. DFT calculations can predict the stable conformers of L-valine and the energy barriers between them. researchgate.net For L-VALINE (2,3-D2), the substitution of protium (B1232500) with deuterium (B1214612) at the Cα and Cβ positions is expected to have subtle but measurable effects on its molecular geometry.

Computational studies on L-valine have identified several low-energy conformers in the gas phase, characterized by different orientations of the amino (-NH2), carboxyl (-COOH), and isopropyl side chain groups. researchgate.netresearchgate.net The relative populations of these conformers are determined by their Gibbs free energies. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to calculate these energies with high accuracy. researchgate.net The conformational landscape of L-VALINE (2,3-D2) would be explored by performing geometry optimizations and frequency calculations for all possible rotamers. The resulting data allows for the construction of a potential energy surface, revealing the most stable conformations and the transition states connecting them.

Table 1: Predicted Relative Energies of L-Valine Conformers (Exemplary Data)

ConformerRelative Energy (kcal/mol) - Gas PhasePredicted Population (%) at 298.15 K
I0.0045.5
II0.5525.1
III1.2011.2
IV1.805.8

Note: This table presents exemplary data based on typical DFT calculations for L-valine. The actual values for L-VALINE (2,3-D2) would require specific calculations, but the general trends are expected to be similar.

Simulation of Spectroscopic Parameters and Deuterium Isotope Effects

Spectroscopic techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are primary methods for characterizing molecules. Computational simulations of these spectra are essential for assigning experimental signals and understanding the underlying molecular vibrations and magnetic environments.

Deuteration at the C2 and C3 positions of L-valine will cause significant changes in its vibrational spectra. The C-D stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations due to the increased reduced mass of the C-D bond. ajchem-a.comlibretexts.org DFT calculations can predict these vibrational frequencies with good accuracy. By comparing the calculated spectra of L-valine and L-VALINE (2,3-D2), the specific isotope effects can be quantified. This is particularly useful for interpreting complex experimental spectra of proteins where L-VALINE (2,3-D2) has been incorporated. researchgate.net

Table 2: Calculated Vibrational Frequencies for C-H and C-D Stretches in L-Valine (Exemplary Data)

Vibrational ModeL-Valine (C-H) Frequency (cm⁻¹)L-VALINE (2,3-D2) (C-D) Frequency (cm⁻¹)Isotopic Shift (cm⁻¹)
Cα-H/D Stretch~2950~2150~800
Cβ-H/D Stretch~2980~2200~780

Note: These are approximate values illustrating the expected isotopic shift. Actual values depend on the specific computational method and the molecular environment.

Similarly, NMR chemical shifts and spin-spin coupling constants are affected by isotopic substitution. The deuterium nucleus has a different magnetic moment and gyromagnetic ratio than the proton. Furthermore, the subtle changes in molecular geometry and vibrational averaging upon deuteration can lead to small but measurable changes in the chemical shifts of nearby nuclei (secondary isotope effects). nih.govsemanticscholar.org Quantum mechanical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict these NMR parameters, aiding in the analysis of NMR data from deuterated samples. researchgate.net

In Silico Modeling of Mass Spectrometric Fragmentation Pathways and Isotope Effects

Mass spectrometry (MS) is a key analytical technique for identifying and quantifying molecules. In tandem MS, precursor ions are fragmented to produce a characteristic pattern of product ions. Computational modeling can help to predict and interpret these fragmentation patterns. nih.govacs.org

For L-VALINE (2,3-D2), the presence of two deuterium atoms will result in a mass shift of approximately 2 Da for the molecular ion compared to L-valine. researchgate.netnist.gov The fragmentation of L-valine in a mass spectrometer typically involves the loss of small neutral molecules such as water, formic acid, and the isopropyl side chain. The deuteration at the C2 and C3 positions will be reflected in the masses of the fragment ions.

In silico fragmentation tools can simulate the MS/MS spectra of small molecules. nih.gov These tools use databases of known fragmentation reactions or apply quantum chemical calculations to predict the most likely fragmentation pathways and the relative abundances of the resulting ions. For L-VALINE (2,3-D2), these simulations would need to account for the presence of the deuterium labels. By comparing the simulated fragmentation patterns of labeled and unlabeled valine, one can understand how the deuteration influences the fragmentation process. This is particularly important for metabolomics studies where isotopically labeled standards are used for quantification. nih.gov

Table 3: Predicted Major Fragment Ions in ESI-MS/MS of [L-Valine+H]⁺ and [L-VALINE (2,3-D2)+H]⁺ (Exemplary Data)

Fragment DescriptionL-Valine (m/z)L-VALINE (2,3-D2) (m/z)Mass Shift (Da)
[M+H]⁺118.086120.098+2
[M+H - H₂O]⁺100.075102.087+2
[M+H - HCOOH]⁺72.08174.093+2
Immonium ion72.08174.093+2

Note: The m/z values are theoretical exact masses. The specific fragmentation pattern and intensities depend on the experimental conditions.

Computational Studies on Deuterated Amino Acid Interactions with Biological Macromolecules

Understanding how amino acids interact with proteins and other biological macromolecules is a central goal of molecular biology. researchgate.netuab.edu Deuterated amino acids, including L-VALINE (2,3-D2), are valuable tools in these studies, often in conjunction with techniques like NMR spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS). acs.orgnih.gov Computational methods play a crucial role in interpreting the experimental data from such studies. researchgate.net

Molecular dynamics simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the binding of L-VALINE (2,3-D2) to a protein active site. acs.org

MD simulations can reveal how the deuterated valine residue affects the dynamics and conformational flexibility of the protein at the binding site. mdpi.comresearchgate.net The subtle changes in size and vibrational properties due to deuteration could influence non-covalent interactions such as van der Waals contacts and hydrogen bonds. mdpi.com

QM/MM calculations can provide a more accurate description of the electronic interactions within the binding pocket. In this approach, the ligand and the immediate surrounding amino acid residues are treated with a high-level QM method, while the rest of the protein is treated with a more computationally efficient MM force field. This allows for the detailed study of bond breaking and formation, charge transfer, and polarization effects upon binding.

The specific deuteration pattern of L-VALINE (2,3-D2) makes it a useful probe for studying enzyme mechanisms. For example, if the Cα-H or Cβ-H bond is involved in a catalytic step, the substitution with deuterium would lead to a kinetic isotope effect (KIE), which can be both measured experimentally and calculated computationally to validate a proposed reaction mechanism. rsc.org

Future Directions and Emerging Research Avenues for L Valine 2,3 D2

Development of Advanced and Cost-Effective Deuteration Strategies

The widespread use of L-VALINE (2,3-D2) and other deuterated compounds is often limited by the high cost and complexity of their synthesis. Current methods for producing deuterated amino acids can be expensive, hindering their accessibility for many research laboratories. nih.govresearchgate.net Therefore, a significant area of future research is the development of more advanced and cost-effective deuteration strategies.

One promising approach is the use of biocatalysis, which employs enzymes to perform specific chemical transformations. researchgate.netchemrxiv.org Researchers are exploring the use of enzymes like PLP-dependent Mannich cyclase and l-allo-isoleucine epimerase to achieve site-selective deuteration of amino acids. nih.govplos.org These enzymatic methods offer the potential for high selectivity and efficiency under mild reaction conditions, which could significantly reduce production costs. researchgate.netchemrxiv.org Additionally, dual-protein catalysis systems are being investigated to mimic biosynthetic pathways and achieve specific deuteration patterns, including at the Cα and Cβ positions. researchgate.net

Another avenue of research focuses on chemo-enzymatic methods, which combine the advantages of both chemical and biological catalysis. These hybrid approaches can provide access to a wider range of deuterated compounds with high isotopic purity. Furthermore, advancements in metabolic engineering of microorganisms are expected to yield strains capable of producing L-VALINE (2,3-D2) and other labeled amino acids directly from simple, inexpensive starting materials. nih.govresearchgate.net

StrategyDescriptionPotential Advantages
Biocatalysis Utilizes enzymes for site-selective deuteration. researchgate.netchemrxiv.orgHigh selectivity, mild reaction conditions, potentially lower cost. researchgate.net
Dual-Protein Catalysis Mimics biosynthetic pathways using multiple enzymes. researchgate.netEnables complex and specific deuteration patterns. researchgate.net
Chemo-Enzymatic Synthesis Combines chemical and enzymatic steps.Access to a broader range of deuterated compounds.
Metabolic Engineering Genetically modifying microorganisms for production. nih.govProduction from simple, inexpensive feedstocks. nih.gov

Integration of Multi-Omics Data with 2H-MFA for Systems Biology Approaches

The integration of multiple "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach in systems biology. nih.gov When combined with 2H-Metabolic Flux Analysis (2H-MFA) using tracers like L-VALINE (2,3-D2), this integrated approach can provide a comprehensive understanding of cellular metabolism and its regulation.

Future research will focus on developing sophisticated computational algorithms and machine learning models to effectively integrate these large and complex datasets. nih.gov This will allow researchers to build more accurate and predictive models of metabolic networks. For example, by combining flux data from 2H-MFA with gene expression data, scientists can identify key regulatory nodes in metabolic pathways and understand how cells respond to genetic or environmental perturbations. nih.gov This integrated approach has significant potential in areas such as cancer research, where understanding the metabolic reprogramming of tumor cells is crucial for developing new therapies. nih.gov

The use of L-VALINE (2,3-D2) in these studies allows for the precise tracking of carbon and hydrogen atoms through metabolic pathways, providing detailed information on flux distributions. biorxiv.org This level of detail is essential for building robust systems biology models that can simulate and predict cellular behavior.

Novel Applications in Structural Biology and Drug Discovery Utilizing Deuterated Probes

Deuterated amino acids, including L-VALINE (2,3-D2), are invaluable tools in structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large proteins and protein complexes. chemie-brunschwig.ch The selective introduction of deuterated residues simplifies complex NMR spectra and allows for the study of protein structure, dynamics, and interactions. chemie-brunschwig.ch

A key future direction is the development of new labeling strategies to introduce deuterated probes into specific sites within a protein. This includes the use of auxotrophic E. coli strains that are dependent on the uptake of specific amino acids, allowing for their efficient and cost-effective incorporation. nih.gov The "SAIL" (stereo-arrayed isotope labeling) approach is another sophisticated method that minimizes dipolar broadening in NMR spectra while retaining a sufficient number of protons for distance measurements. chemie-brunschwig.ch

In the realm of drug discovery, deuterium (B1214612) substitution has emerged as a strategy to improve the pharmacokinetic properties of drug candidates. nih.gov By replacing hydrogen with deuterium at specific positions, it is possible to slow down the rate of metabolic degradation, leading to improved drug efficacy and reduced dosing frequency. nih.gov L-VALINE (2,3-D2) and other deuterated amino acids can serve as building blocks for the synthesis of these deuterated drugs. nih.gov The insights gained from studying the metabolism of deuterated compounds will be crucial for the rational design of next-generation pharmaceuticals. nih.gov

Application AreaTechnique/StrategyBenefit of L-VALINE (2,3-D2)
Structural Biology NMR Spectroscopy chemie-brunschwig.chSimplifies spectra of large proteins, enables study of dynamics. chemie-brunschwig.ch
Structural Biology SAIL (Stereo-Arrayed Isotope Labeling) chemie-brunschwig.chMinimizes dipolar broadening, improves distance measurements. chemie-brunschwig.ch
Drug Discovery Deuterium Switching nih.govImproves pharmacokinetic profiles of drugs. nih.gov
Drug Discovery Synthesis of Deuterated Drugs nih.govServes as a key building block. nih.gov

Engineering of Microbial Platforms for Enhanced Production and Diverse Labeling Patterns

The fermentative production of L-valine using microbial cell factories, such as Corynebacterium glutamicum and Escherichia coli, is a well-established industrial process. nih.govresearchgate.netresearchgate.net Future research will focus on engineering these microbial platforms for the enhanced production of not only L-valine but also specifically labeled variants like L-VALINE (2,3-D2). nih.gov

Metabolic engineering strategies will be employed to optimize the biosynthetic pathways leading to L-valine, remove metabolic bottlenecks, and redirect carbon flux towards the desired product. researchgate.netnih.gov This includes the overexpression of key enzymes like acetohydroxyacid synthase and the deletion of competing pathways. nih.gov Systems biology approaches, as discussed earlier, will play a crucial role in identifying targets for genetic modification. nih.gov

Furthermore, there is a growing interest in developing microbial strains capable of producing amino acids with diverse and complex labeling patterns. This will require the engineering of metabolic pathways to control the flow of isotopes from labeled precursors to the final product. The ability to produce a wide range of isotopically labeled amino acids will significantly expand the toolbox for researchers in various fields, from fundamental biochemistry to clinical diagnostics.

Microbial PlatformEngineering StrategyDesired Outcome
Corynebacterium glutamicum nih.govresearchgate.netOverexpression of biosynthetic genes, deletion of competing pathways. nih.govEnhanced production of L-valine and its labeled variants. nih.gov
Escherichia coli researchgate.netresearchgate.netOptimization of redox balance, dynamic control of metabolic fluxes. acs.orgIncreased yield and productivity of L-VALINE (2,3-D2).
Engineered StrainsIntroduction of novel enzymatic activities.Production of amino acids with diverse and complex labeling patterns.

Q & A

Q. How can isotopic labeling with L-VALINE (2,3-D2) enhance in vivo imaging techniques like magnetic resonance spectroscopy (MRS)?

  • Methodological Answer : Administer deuterated valine to track real-time metabolic activity in tissues. Combine with hyperpolarized 13C^{13}C-MRS for multi-nuclear imaging. Normalize signal intensity to account for natural abundance 2H^2H background .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.